molecular formula C13H17NO3 B1401505 (E)-tert-Butyl 4-methoxybenzylidenecarbamate CAS No. 479423-40-0

(E)-tert-Butyl 4-methoxybenzylidenecarbamate

Cat. No.: B1401505
CAS No.: 479423-40-0
M. Wt: 235.28 g/mol
InChI Key: OLARTLQIVCKFTH-NTEUORMPSA-N
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Description

(E)-tert-Butyl 4-methoxybenzylidenecarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzylidenecarbamate, featuring a tert-butyl group and a methoxy group on the benzene ring

Properties

CAS No.

479423-40-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-9H,1-4H3/b14-9+

InChI Key

OLARTLQIVCKFTH-NTEUORMPSA-N

SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Procedure:

  • Dissolve 4-methoxybenzaldehyde in anhydrous ethanol or toluene.
  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide) to promote the formation of the imine intermediate.
  • Introduce tert-butyl carbamate (or its activated derivatives, such as tert-butyl N-phenylcarbamate) to the reaction mixture.
  • Reflux the mixture under inert atmosphere to drive the condensation to completion, typically for 12–24 hours.
  • The reaction equilibrium favors the formation of the benzylidene carbamate, with the (E)-isomer being predominant due to thermodynamic stability.

Notes:

  • The use of dehydrating agents like molecular sieves can enhance the yield.
  • The stereochemistry is often controlled by reaction conditions; lower temperatures favor the (E)-isomer.

Knoevenagel Condensation Using Active Methylene Compounds

A more refined method involves the Knoevenagel condensation between 4-methoxybenzaldehyde and tert-butyl carbamate derivatives activated as stabilized carbanions.

Procedure:

  • Mix 4-methoxybenzaldehyde with tert-butyl N-carbamate in the presence of a base such as piperidine or pyridine.
  • Add a catalytic amount of acetic acid to facilitate the reaction.
  • Stir at room temperature or slightly elevated temperatures (around 50°C) for 6–18 hours.
  • The reaction proceeds via formation of a stabilized carbanion, which then condenses with the aldehyde to form the benzylidene derivative.
  • The (E)-configuration is favored under these conditions due to minimized steric interactions.

Data Table 1: Typical Reaction Conditions for Knoevenagel Condensation

Parameter Condition Reference
Solvent Ethanol or toluene
Catalyst Piperidine or pyridine
Temperature Room temperature to 50°C
Reaction Time 6–18 hours
Stereoselectivity Predominantly (E)-isomer

Use of Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

For higher stereoselectivity and purity, Wittig or HWE olefination reactions can be employed:

Procedure:

  • Prepare the phosphonium salt or phosphonate ester from 4-methoxybenzyl halides.
  • React with appropriate aldehyde precursors under controlled conditions to generate the (E)-alkene.
  • The resulting benzylidene carbamate is obtained after subsequent carbamate protection steps.

Advantages:

  • High stereoselectivity for (E)-alkenes.
  • Better control over geometric isomerism.

Catalytic Approaches and Modern Organocatalysis

Recent advances suggest the use of organocatalysts, such as chiral secondary amines or phosphoric acids, to promote the formation of the (E)-isomer with high enantioselectivity.

Example:

  • The condensation of 4-methoxybenzaldehyde with tert-butyl carbamate derivatives in the presence of chiral organocatalysts under mild conditions can yield the desired (E)-benzylidene carbamate with high stereoselectivity.

Summary of Key Parameters and Data

Method Typical Yield (%) Stereoselectivity (E/Z) Reaction Time Conditions References
Acid-catalyzed condensation 70–85 >90% (E) 12–24 h Reflux, inert atmosphere ,,
Knoevenagel condensation 75–90 >95% (E) 6–18 h Room temp to 50°C, base catalysis ,,
Wittig/HWE olefination 80–95 >98% (E) 24–48 h Anhydrous conditions, inert gas ,
Organocatalytic methods 65–85 High enantioselectivity Variable Mild, room temp, chiral catalysts

Research Findings and Optimization

  • Thermodynamic Control: The (E)-isomer is thermodynamically favored due to minimized steric interactions between substituents.
  • Reaction Conditions: Lower temperatures and the use of dehydrating agents improve stereoselectivity.
  • Catalyst Choice: Acidic or basic catalysts influence the reaction rate and stereochemistry; chiral catalysts can induce enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: tert-Butyl 4-methoxybenzylcarbamate.

    Substitution: Various substituted benzylidenecarbamates depending on the nucleophile used.

Scientific Research Applications

(E)-tert-Butyl 4-methoxybenzylidenecarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, releasing the active compound upon enzymatic cleavage. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzylidene moiety can interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-methoxybenzylcarbamate: Lacks the double bond in the benzylidene moiety.

    tert-Butyl 4-hydroxybenzylidenecarbamate: Contains a hydroxy group instead of a methoxy group.

    tert-Butyl 4-methylbenzylidenecarbamate: Contains a methyl group instead of a methoxy group.

Uniqueness

(E)-tert-Butyl 4-methoxybenzylidenecarbamate is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its reactivity and interactions with biological targets. The (E)-configuration of the benzylidene moiety also contributes to its distinct chemical and physical properties.

Biological Activity

(E)-tert-Butyl 4-methoxybenzylidenecarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its physicochemical properties.

  • Molecular Formula : C12H17NO3
  • CAS Number : 479423-40-0
  • Molecular Weight : 221.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on enzyme inhibition, receptor binding, and modulation of cellular pathways.

Enzyme Inhibition

Studies have shown that carbamate derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the presence of the tert-butyl group can enhance lipophilicity, which may influence the compound's ability to penetrate biological membranes and interact with target enzymes .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Activity Type Description Reference
Antioxidant Activity Exhibits significant free radical scavenging properties.
Anti-inflammatory Reduces pro-inflammatory cytokine levels in vitro.
Antimicrobial Effects Demonstrated effectiveness against certain bacterial strains.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, suggesting its potential application in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In vitro experiments were conducted to assess the anti-inflammatory properties of the compound. The results showed that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages, indicating a promising role in inflammatory disease management.

Research Findings

Recent investigations into the pharmacological profiles of this compound have revealed several promising findings:

  • Cytotoxicity Studies : The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : Further studies elucidated that the compound may induce apoptosis through mitochondrial pathways, a critical mechanism in cancer therapy.
  • Synergistic Effects : When combined with standard chemotherapeutic agents, this compound enhanced the efficacy of these drugs, suggesting potential for combination therapies in oncology.

Q & A

Q. What are the recommended synthetic routes for preparing (E)-tert-butyl 4-methoxybenzylidenecarbamate, and how can stereochemical purity be ensured?

  • Methodological Answer : A common approach involves carbamate formation via condensation of 4-methoxybenzaldehyde with tert-butyl carbamate under acidic conditions. To achieve the (E)-isomer, use catalytic p-toluenesulfonic acid in toluene under Dean-Stark conditions to remove water and favor the thermodynamically stable (E)-configuration . Stereochemical purity can be confirmed using dynamic low-temperature NMR to monitor axial/equatorial conformers of the tert-butyl group, as demonstrated in analogous triazinane systems .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the (E)-configuration, focusing on coupling constants (e.g., olefinic protons) and tert-butyl group signals (typically δ ~1.4 ppm for 1^1H).
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as seen in tert-butyl carbamate derivatives .
  • DFT Calculations : Model conformational stability using explicit solvent molecules to account for equatorial/axial tert-butyl dynamics .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store in airtight containers at 2–8°C in a dark, well-ventilated area. Avoid exposure to heat (>30°C) or strong oxidizers, as tert-butyl carbamates are prone to decomposition under acidic/alkaline conditions . Monitor purity via HPLC every 3–6 months.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :
  • Controlled Kinetic Studies : Perform pH-dependent degradation experiments (pH 2–12) at 25°C, using LC-MS to identify decomposition products (e.g., tert-butyl alcohol or 4-methoxybenzaldehyde).
  • Mechanistic Probes : Add radical scavengers (e.g., BHT) to differentiate hydrolytic vs. oxidative pathways, as shown in Fenton-driven degradation of tert-butyl ethers .
  • Cross-Validation : Compare results with structurally similar tert-butyl carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), noting discrepancies in hydrolytic susceptibility .

Q. What strategies optimize enantioselective synthesis of chiral analogs of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce enantiopure amines during imine formation, followed by carbamate protection. For example, use (R)- or (S)-BINOL-derived catalysts to control stereochemistry .
  • Dynamic Resolution : Employ lipases or transition-metal catalysts (e.g., Pd/C with chiral ligands) to enantiomerically enrich intermediates, as demonstrated in tert-butyl carbamate syntheses .

Q. How can computational methods predict reactivity in complex reaction environments?

  • Methodological Answer :
  • Reaxys Database Mining : Use retrosynthetic tools to identify feasible pathways for functionalization (e.g., Suzuki coupling at the benzylidene position) .
  • Solvent Modeling : Apply COSMO-RS or explicit solvent DFT to predict solubility and reaction barriers, critical for tert-butyl group dynamics .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-tert-Butyl 4-methoxybenzylidenecarbamate
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(E)-tert-Butyl 4-methoxybenzylidenecarbamate

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